

Application Notes: SYBR Green II for Assessing Cell Viability and Membrane Integrity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867

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Introduction

SYBR Green II is a highly sensitive, cell-permeant cyanine dye used for the quantification of nucleic acids. Its utility extends to cell biology, where it serves as a valuable tool for assessing cell viability and membrane integrity. The dye can enter all cells, but its fluorescence is significantly enhanced upon binding to nucleic acids. This characteristic allows for the differentiation between viable cells with intact membranes and cells with compromised membranes, a hallmark of late-stage apoptosis or necrosis. In cells with damaged membranes, the dye has greater access to the nucleic acids, resulting in a much brighter fluorescent signal. This differential staining provides a robust method for quantifying cell viability in response to various stimuli.

Principle of Action

The application of **SYBR Green II** in viability assays is based on the integrity of the cell membrane.

- **Viable Cells:** Healthy cells with intact plasma membranes exhibit a low level of fluorescence when stained with **SYBR Green II**. While the dye can permeate these cells, the access to nucleic acids is limited, resulting in a dim green fluorescence.

- **Cells with Compromised Membranes:** In contrast, cells undergoing necrosis or late-stage apoptosis have compromised membrane integrity. This allows for an influx of **SYBR Green II**, leading to extensive binding with the cellular DNA and RNA. This interaction results in a significant increase in fluorescence, making these cells appear bright green.

This distinction in fluorescence intensity allows for the quantification of live and dead cell populations using fluorescence-based instrumentation such as flow cytometers and fluorescence microscopes.

Data Presentation

Quantitative data from cell viability and membrane integrity assays using **SYBR Green II** can be effectively summarized in tabular format for clear comparison.

Table 1: Flow Cytometry Analysis of Apoptosis Induction in Jurkat Cells

| Treatment Group | % Live Cells (Dim Green Fluorescence) | % Dead/Dying Cells (Bright Green Fluorescence) | Mean Fluorescence Intensity (MFI) of Bright Population |
|---------------------------|---------------------------------------|--|--|
| Untreated Control | 95.2% | 4.8% | 850 |
| Staurosporine (1 μ M) | 42.5% | 57.5% | 3200 |
| Vehicle Control (DMSO) | 94.8% | 5.2% | 870 |

Table 2: Fluorescence Microscopy Quantification of Membrane Integrity in HeLa Cells

| Treatment | % Cells with Intact Membranes (Dim Green) | % Cells with Compromised Membranes (Bright Green) |
|---------------------------|---|---|
| Control | 98% | 2% |
| Heat Shock (45°C, 30 min) | 15% | 85% |
| Compound X (10 μ M) | 65% | 35% |

Experimental Protocols

Protocol 1: Assessing Cell Viability by Flow Cytometry

This protocol provides a detailed method for quantifying viable and non-viable cells in a suspension culture using **SYBR Green II** and flow cytometry.

Materials:

- **SYBR Green II** Nucleic Acid Stain (10,000X concentrate in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cell suspension (e.g., Jurkat cells)
- Flow cytometer with a 488 nm laser for excitation

Procedure:

- Reagent Preparation:
 - Prepare a 100X intermediate stock of **SYBR Green II** by diluting the 10,000X stock 1:100 in anhydrous DMSO. This can be stored at -20°C.
 - Prepare a 1X working solution of **SYBR Green II** by diluting the 100X intermediate stock 1:100 in PBS. The final concentration may need optimization depending on the cell type, but a 1:10,000 final dilution of the commercial stock is a good starting point.[\[1\]](#)
- Cell Preparation:
 - Culture cells under desired experimental conditions.
 - Harvest approximately 1×10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
 - Wash the cells once with 1 mL of PBS and centrifuge again.

- Resuspend the cell pellet in 500 μ L of PBS.
- Staining:
 - Add 5 μ L of the 1X **SYBR Green II** working solution to the 500 μ L cell suspension.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Data Acquisition:
 - Analyze the samples on a flow cytometer using a 488 nm excitation laser.
 - Collect the green fluorescence emission at approximately 520 nm.
 - Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
 - Gate on the cell population based on forward and side scatter to exclude debris.
 - Generate a histogram of green fluorescence intensity to distinguish between the dim (live) and bright (dead/dying) populations.

Protocol 2: Visualizing Membrane Integrity by Fluorescence Microscopy

This protocol outlines the steps to visualize and assess cell membrane integrity in adherent cells using **SYBR Green II**.

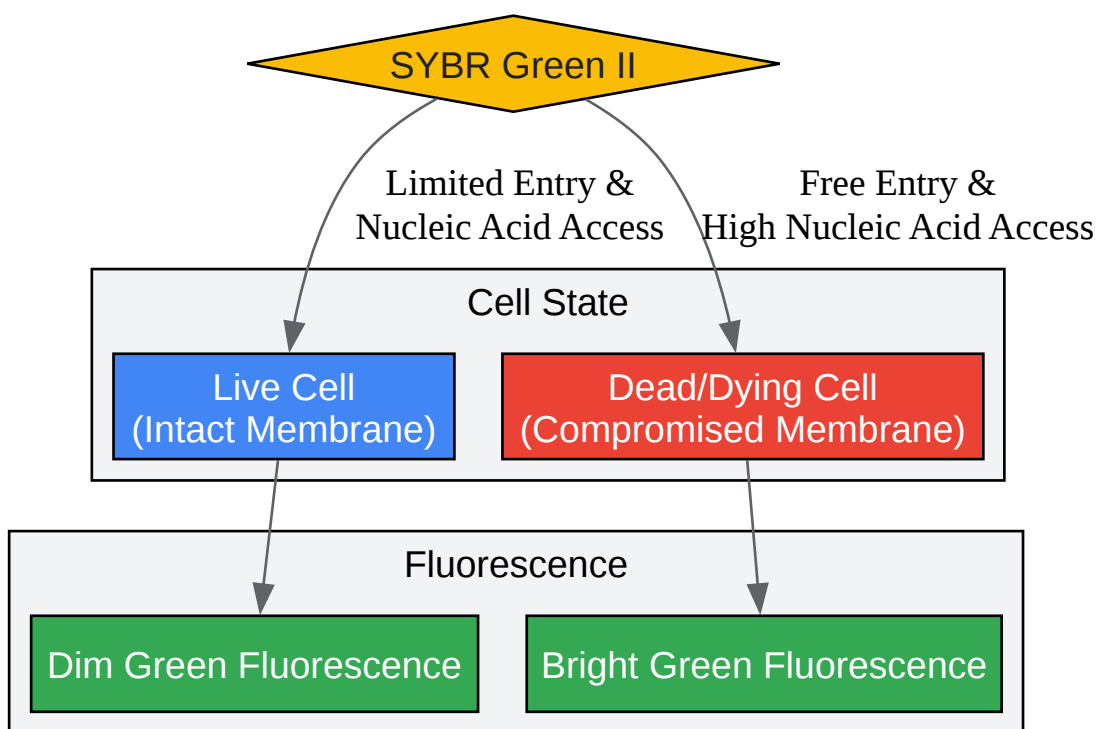
Materials:

- **SYBR Green II** Nucleic Acid Stain (10,000X concentrate in DMSO)
- PBS, pH 7.4
- Cell culture medium
- Adherent cells (e.g., HeLa cells) grown on coverslips or in imaging-compatible plates
- Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~497/520 nm)

Procedure:

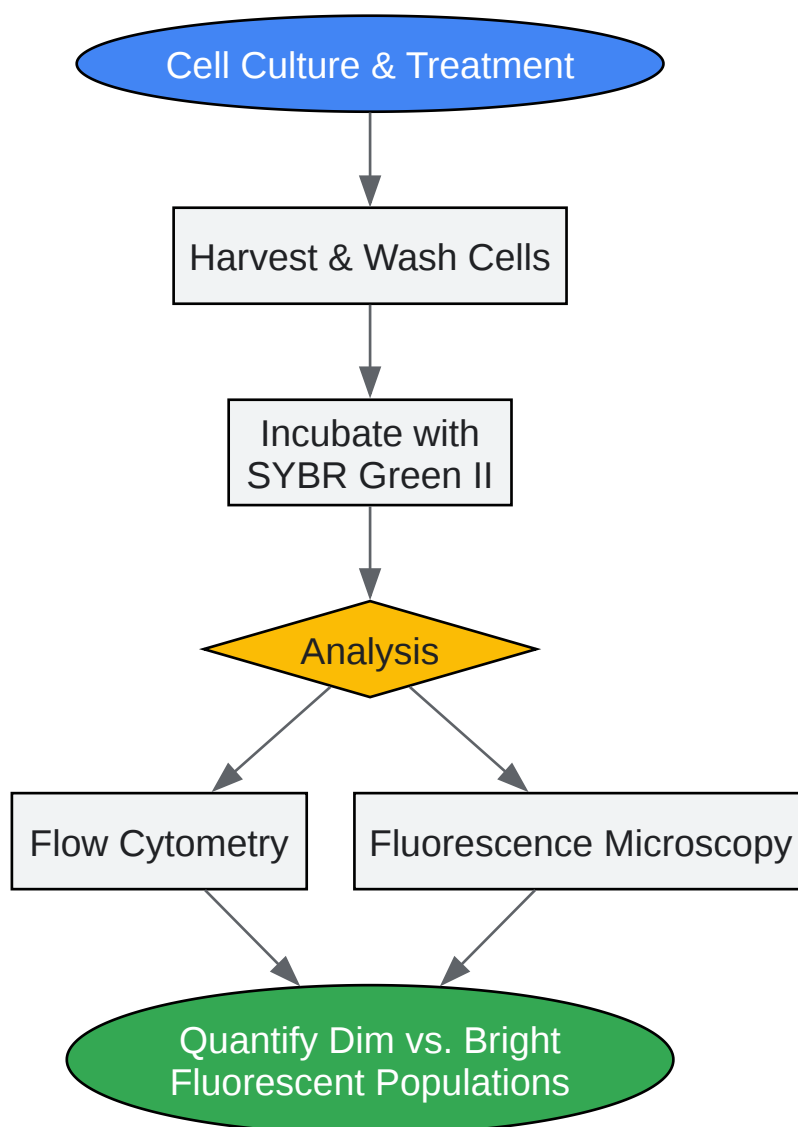
- Cell Culture and Treatment:
 - Seed cells on a suitable imaging vessel and allow them to adhere.
 - Treat cells with the experimental compound or stimulus. Include appropriate positive (e.g., heat shock) and negative controls.
- Staining:
 - Carefully remove the culture medium from the cells.
 - Wash the cells gently with pre-warmed PBS.
 - Prepare a 1X **SYBR Green II** staining solution in PBS (final dilution of 1:5,000 to 1:10,000 of the commercial stock).^[1]
 - Add the staining solution to the cells and incubate for 10-20 minutes at room temperature, protected from light.
- Imaging:
 - Gently wash the cells twice with PBS to remove excess dye.
 - Add fresh PBS or a suitable imaging buffer to the cells.
 - Visualize the cells using a fluorescence microscope.
 - Capture images, ensuring to use consistent exposure settings across all samples for accurate comparison. Live cells will appear dimly green, while cells with compromised membranes will be brightly fluorescent.

Mandatory Visualizations



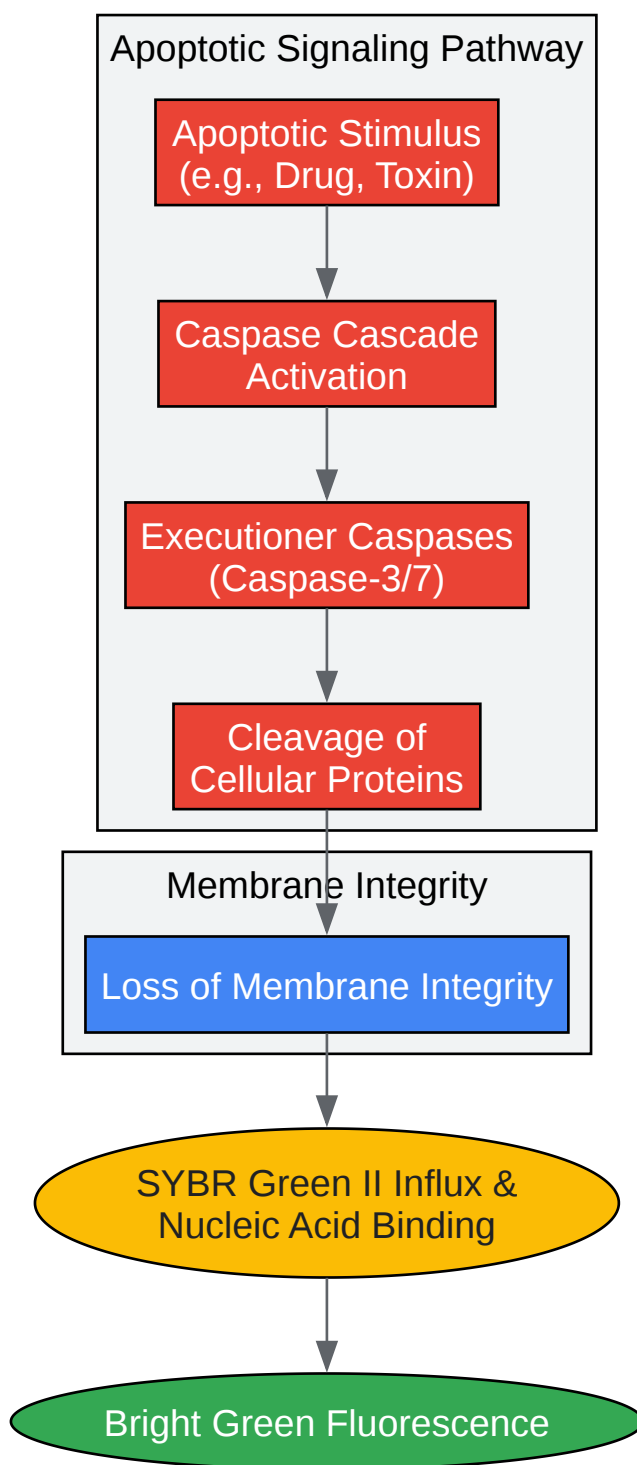
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Caption: **SYBR Green II** staining mechanism for viability.



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Caption: Experimental workflow for **SYBR Green II** assays.



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Caption: Apoptosis leading to membrane compromise.

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References

- 1. researchgate.net [researchgate.net]
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